beta-Fluoro-betaureido-propionic acid

Description

Properties

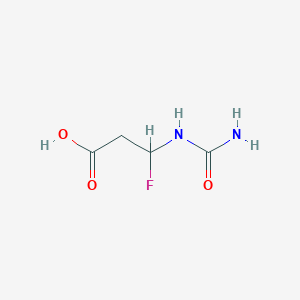

Molecular Formula |

C4H7FN2O3 |

|---|---|

Molecular Weight |

150.11 g/mol |

IUPAC Name |

3-(carbamoylamino)-3-fluoropropanoic acid |

InChI |

InChI=1S/C4H7FN2O3/c5-2(1-3(8)9)7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) |

InChI Key |

CIBMHQUMVUQOGK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(NC(=O)N)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-2-fluoro-beta-alanine typically involves the reaction of 2-fluoro-beta-alanine with a carbamoylating agent under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using standard techniques such as crystallization or chromatography .

Industrial Production Methods: Industrial production of N-Carbamoyl-2-fluoro-beta-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-2-fluoro-beta-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-carbamoyl-2-fluoro-beta-alanine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Carbamoyl-2-fluoro-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

N-Carbamoyl-2-fluoro-beta-alanine exerts its effects through its conversion to active metabolites in vivo. It targets specific enzymes and pathways involved in cancer cell metabolism, leading to the inhibition of tumor growth . The compound’s mechanism of action involves the disruption of DNA synthesis and repair, ultimately inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the PFAS Family

The compound shares structural similarities with regulated PFAS, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid (a substance of very high concern, SVHC) and perfluorobutane sulfonic acid (PFBS) . Key distinctions include:

- Fluorination pattern : Unlike branched or fully fluorinated chains in PFAS, β-fluoro-βureido-propionic acid features a single fluorine atom and a polar ureido group, which may reduce hydrophobicity but enhance hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Regulatory Status (ECHA) |

|---|---|---|---|

| β-Fluoro-βureido-propionic acid | C₄H₆FN₂O₃ | Fluorine, ureido, carboxylic acid | Not yet classified |

| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C₆HF₁₁O₃ | Ether, carboxylic acid, fluorinated chain | SVHC (2019) |

| Perfluorobutane sulfonic acid (PFBS) | C₄F₉SO₃H | Sulfonic acid, perfluorinated chain | SVHC (2019) |

Environmental Persistence and Detection

β-Fluoro-βureido-propionic acid’s environmental behavior can be inferred from studies on analogous PFAS:

- Surface water distribution: Pan et al. (2018) detected novel perfluoroether carboxylic acids globally in surface water, with concentrations ranging from 0.1–50 ng/L .

- However, the ureido group could facilitate protein binding, a mechanism observed in PFAS toxicity .

Human Exposure and Toxicity

- Plasma levels: Fromme et al. (2017) reported ADONA (a short-chain PFAS alternative) in German blood donors at median concentrations of 0.08 µg/L, highlighting the penetrance of newer PFAS into human populations . β-Fluoro-βureido-propionic acid’s detection in biological matrices remains unstudied, but its structural features warrant investigation into renal clearance rates and organ retention.

- Toxicological endpoints: Unlike PFBS (linked to thyroid disruption) or PFOA (carcinogenic), β-fluoro-βureido-propionic acid’s toxicity profile is undefined. The ureido group may introduce novel metabolic pathways, such as hydrolysis to release fluorinated amines, which could pose unique risks .

Regulatory and Industrial Context

- SVHC classification : The ECHA has prioritized PFAS with long fluorinated chains (e.g., PFDA, PFHxS) due to their persistence, mobility, and toxicity . β-Fluoro-βureido-propionic acid’s shorter chain and functional complexity may exempt it from current regulations, but its structural resemblance to SVHC-listed compounds necessitates preemptive risk assessment.

- Industrial applications : While patented processes for fluorinated pharmaceuticals (e.g., bupropion hydrochloride) emphasize controlled synthesis , industrial use of β-fluoro-βureido-propionic acid could mirror PFAS applications in coatings or surfactants, demanding stringent lifecycle management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.